1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol
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Overview
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, a methyl group, and an ethan-1-ol group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, alkanes, and substituted thiazole derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of agrochemicals and dyes due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol include other thiazole derivatives such as:
2-(4-Chlorophenyl)-4-methylthiazole: Lacks the ethan-1-ol group but shares similar biological activities.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of a chlorophenyl group, resulting in different reactivity and biological properties.
2-(4-Bromophenyl)-4-methylthiazole: The bromine atom provides different electronic effects compared to chlorine, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6,8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMFJJOGGBCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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